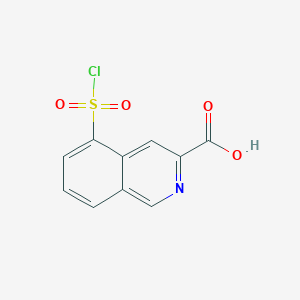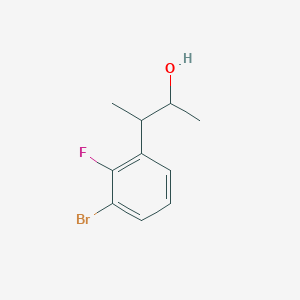![molecular formula C12H15Cl2N B13275935 N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine](/img/structure/B13275935.png)
N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine is a chemical compound with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol . This compound is characterized by the presence of a cyclobutanamine group attached to a 2,4-dichlorophenyl ethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine typically involves the reaction of 2,4-dichlorophenyl ethylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine include:
- 2-(2,4-dichlorophenyl)pyrrolidine
- 2-(2,6-dichlorophenyl)pyrrolidine
- N-1-(2,4-dichlorophenyl)ethylcyclopropanamine
- 2-(2-chlorophenyl)piperidine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutanamine group and 2,4-dichlorophenyl ethyl moiety make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C12H15Cl2N/c1-8(15-10-3-2-4-10)11-6-5-9(13)7-12(11)14/h5-8,10,15H,2-4H2,1H3 |
InChI Key |
QRZBEEBGWLOHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B13275870.png)

![2-[(2-Methylbutan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13275879.png)

![4-[(4-Bromophenyl)methoxy]piperidine](/img/structure/B13275898.png)
![2-[(1S,2S)-2-Aminocyclohexyl]acetic acid](/img/structure/B13275899.png)
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine](/img/structure/B13275920.png)
![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13275922.png)

